molecular formula C₁₆¹³C₄H₁₄O B1152514 9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4

9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4

Cat. No.: B1152514
M. Wt: 274.3
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4 is a 13C4-labeled compound that serves as a critical internal standard in the stable isotope dilution mass spectrometry method for quantifying metabolic profiles of the environmental pollutant Benzo[a]pyrene (B[a]P). B[a]P is a ubiquitous environmental carcinogen that requires metabolic activation to exert its toxic and carcinogenic effects. Researchers utilize this high-purity labeled standard to achieve robust and sensitive quantitation of B[a]P metabolites, enabling the study of its complex metabolic pathways—including the diol-epoxide pathway, the radical cation pathway, and the o-quinone pathway—in human lung cells and other biological systems. The application of this internal standard allows for the precise biomonitoring of human exposure to polycyclic aromatic hydrocarbons (PAHs) and provides a powerful tool for investigating the mechanisms of B[a]P-induced carcinogenesis and for assessing the contribution of different metabolic pathways to cancer initiation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₆¹³C₄H₁₄O

Molecular Weight

274.3

Synonyms

7-Oxo-7,8,9,10-tetrahydrobenzo[a]pyrene-13C4;  NSC 3083-13C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional characteristics of 9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4 can be contextualized against related dihydrobenzo-fused compounds. Below is a comparative analysis based on structural analogs, binding properties, and applications:

Structural Analogs and Binding Affinities

Compound Name Core Structure Key Features Binding Affinity/Activity Application
This compound Dihydrobenzo[a]pyrene 13C4 isotopic labeling; PAH derivative N/A (research tracer) Metabolic/environmental studies
(Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1) Dihydrobenzo[d]isothiazol High binding energy (−8.7 kcal/mol); optimized for trehalase inhibition −8.7 kcal/mol Insecticide development
DHBT-OPE3-An Dihydrobenzo[b]thiophene Thermoelectric properties; single-molecule junction characterization Thermal conductivity: ~20 pW/K at 300 K Nanoscale thermoelectric devices
3,4-Dihydrobenzo[g]quinazolinone derivatives Dihydrobenzo[g]quinazolinone Sulphonamide moiety; cytotoxic activity against MDA-MB-231 cells IC50: 0.26–161.49 mM Anticancer drug candidates
Dihydrobenzo[α]naphthacenequinone (Metabolite 4) Dihydrobenzo[α]naphthacenequinone Activated from Streptomyces viridochromogenes; shared core with compound 1 N/A Natural product biosynthesis

Functional and Application-Based Comparisons

  • In contrast, this compound lacks direct binding data but serves as a tracer due to isotopic labeling.
  • Thermoelectric Performance : DHBT-OPE3-An demonstrates unique thermal and electronic transport properties, with thermal conductance measurements at room temperature, making it distinct from PAH derivatives like this compound, which lacks such applications .
  • Cytotoxicity: 3,4-Dihydrobenzo[g]quinazolinones show variable inhibitory effects on EGFR and HER2 enzymes, with IC50 values spanning three orders of magnitude. This contrasts with the non-therapeutic role of this compound .
  • Natural Product Analogs : Metabolite 4 shares a dihydrobenzo-fused core but is biosynthesized via engineered microbial strains, highlighting divergent synthetic pathways compared to the chemically synthesized this compound .

Isotopic Labeling and Stability

The 13C4 labeling in this compound enhances its utility in stable isotope-resolved metabolomics, a feature absent in non-labeled analogs like DHBT-OPE3-An or Compound 1. However, its discontinued status may limit accessibility compared to commercially available derivatives like the 3,4-dihydrobenzo[g]quinazolinones .

Research and Industrial Relevance

While this compound is niche in application, its structural analogs dominate diverse fields:

  • Insecticide Development : Compounds 1 and 2 demonstrate structure-activity relationship (SAR) insights critical for optimizing trehalase inhibitors .
  • Nanotechnology: DHBT-OPE3-An’s thermoelectric properties underscore the versatility of dihydrobenzo-fused systems in energy conversion .

Preparation Methods

Cyclization of Polyaromatic Precursors

The parent compound is typically synthesized via cyclization reactions starting from naphthalene or anthracene derivatives. A common approach involves:

  • Friedel-Crafts Acylation : Introducing the ketone group via electrophilic substitution using acyl chlorides in the presence of Lewis acids like AlCl₃.

  • Diels-Alder Reaction : Constructing the fused ring system through [4+2] cycloaddition between dienes and quinones, followed by dehydrogenation to aromatize the structure.

Table 2: Representative Reaction Conditions for Cyclization

StepReagents/ConditionsYield
AcylationAcetyl chloride, AlCl₃, 0–5 °C~60%
CycloadditionDiene, quinone, reflux, 24 h~45%
DehydrogenationPd/C, 300 °C, H₂ atmosphere~75%

Isotopic Labeling Strategies for this compound

Selection of Labeling Positions

The 13C4^{13}\text{C}_4 label is strategically incorporated at carbons adjacent to the ketone group (positions 7, 8, 9, and 10) to maximize isotopic stability and utility in tracer studies.

Synthesis of 13C-Labeled Intermediates

  • 13CO Incorporation :

    • The ketone oxygen is replaced with 13C^{13}\text{C} via reaction with 13CO^{13}\text{CO} gas under high-pressure conditions, forming a 13C^{13}\text{C}-enriched carbonyl group.

    • Reaction :

      R-H+13COPd(OAc)2R-13CO+H2\text{R-H} + ^{13}\text{CO} \xrightarrow{\text{Pd(OAc)}_2} \text{R-}^{13}\text{CO} + \text{H}_2

      Conditions: 150 °C, 50 atm, 72 h.

  • Grignard Reagent-Based Labeling :

    • Use of 13CH3MgBr^{13}\text{CH}_3\text{MgBr} to introduce labeled methyl groups, followed by oxidation to ketones.

Table 3: Isotopic Labeling Reaction Parameters

MethodIsotopic PurityYield
13CO Incorporation99.5%40–50%
Grignard Labeling98.8%35–45%

Purification and Characterization

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (90:10 to 100:0) resolve labeled and non-labeled species.

  • Recrystallization : Repeated crystallization from chloroform/ethanol mixtures enhances isotopic purity to >99%.

Spectroscopic Confirmation

  • NMR : 13C^{13}\text{C} NMR confirms isotopic enrichment at target positions (δ 190–210 ppm for ketone carbons).

  • MS : High-resolution mass spectrometry verifies molecular ion peaks at m/z 274.295 ([M+H]⁺).

Challenges and Limitations

  • Isotopic Dilution : Trace impurities in reagents may reduce isotopic purity, necessitating stringent purification.

  • Reaction Scalability : High-pressure 13CO^{13}\text{CO} reactions pose safety risks, limiting large-scale production.

Applications in Research

The labeled compound is critical for:

  • Environmental Toxicology : Tracing metabolic pathways of PAHs in zebrafish models.

  • Pharmacokinetics : Quantifying drug-PAH interactions via isotope dilution mass spectrometry .

Q & A

Q. How do steric and electronic effects influence the compound’s interactions with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer : Perform docking simulations (AutoDock Vina) to predict binding affinities. Validate with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) . For DNA interaction studies, use ethidium bromide displacement assays and gel electrophoresis .

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